N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
5-fluoro-3,5-ADB-PFUPPYCA: is a synthetic cannabinoid that belongs to the class of highly substituted pyrazoles. It is structurally classified as a designer drug and has been identified in synthetic cannabinoid smoke blends. The compound is known for its potential psychoactive effects, similar to those of delta-9-tetrahydrocannabinol (THC), the active component in cannabis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3,5-ADB-PFUPPYCA involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluoropentyl chain: This step involves the alkylation of the pyrazole ring with a fluoropentyl halide.
Attachment of the fluorophenyl group: This is done through a Friedel-Crafts acylation reaction.
Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide
Industrial Production Methods: Industrial production of 5-fluoro-3,5-ADB-PFUPPYCA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-fluoro-3,5-ADB-PFUPPYCA can undergo oxidation reactions, particularly at the fluoropentyl chain, leading to the formation of hydroxylated metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be facilitated by nucleophilic reagents like sodium iodide.
Major Products Formed:
Oxidation: Hydroxylated metabolites.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-fluoro-3,5-ADB-PFUPPYCA is used as an analytical reference standard in forensic chemistry to identify and quantify synthetic cannabinoids in biological samples .
Biology: The compound is studied for its interactions with cannabinoid receptors, particularly the CB1 receptor, to understand its psychoactive effects and potential therapeutic applications .
Medicine: Research is ongoing to explore the potential medicinal uses of 5-fluoro-3,5-ADB-PFUPPYCA, including its analgesic and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of new synthetic cannabinoids and related products .
Mechanism of Action
5-fluoro-3,5-ADB-PFUPPYCA exerts its effects by acting as an agonist of the CB1 receptor, a G-protein coupled receptor found primarily in the central nervous system. Upon binding to the CB1 receptor, the compound activates intracellular signaling pathways that lead to the release of neurotransmitters, resulting in its psychoactive effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- AB-CHFUPYCA
- JWH-307
- JWH-030
- JWH-147
- AB-PINACA
Comparison: 5-fluoro-3,5-ADB-PFUPPYCA shares structural similarities with other synthetic cannabinoids, such as the presence of a pyrazole ring and a fluoropentyl chain. it is unique due to the specific substitution pattern on the pyrazole ring and the presence of both fluorine atoms on the phenyl and pentyl groups. This unique structure contributes to its distinct pharmacological profile and potency .
Properties
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXMZASHZSECQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342378 |
Source
|
Record name | N2-{[1-(5-Fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-3-methylvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1969261-68-4 |
Source
|
Record name | N2-{[1-(5-Fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-3-methylvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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